5-Iodo-1H-indazol-3-ol

Descripción general

Descripción

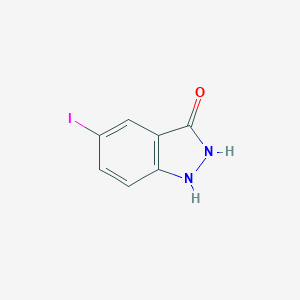

5-Iodo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 5th position and a hydroxyl group at the 3rd position makes this compound a unique and interesting compound for various scientific research applications.

Aplicaciones Científicas De Investigación

5-Iodo-1H-indazol-3-ol has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that 5-Iodo-1H-indazol-3-ol may interact with similar targets.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

One study on a related indazole derivative showed promising inhibitory effects against human cancer cell lines . This suggests that this compound may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Análisis Bioquímico

Cellular Effects

Some indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

The synthesis of 5-Iodo-1H-indazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Análisis De Reacciones Químicas

5-Iodo-1H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

5-Iodo-1H-indazol-3-ol can be compared with other indazole derivatives, such as:

1H-indazole: Lacks the iodine and hydroxyl groups, making it less reactive in certain chemical reactions.

2H-indazole: Has a different tautomeric form, which affects its stability and reactivity.

5-Bromo-1H-indazol-3-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

The presence of the iodine atom and hydroxyl group in this compound makes it unique and provides specific properties that are not found in other similar compounds.

Actividad Biológica

5-Iodo-1H-indazol-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its biological activity, synthesis, pharmacological implications, and comparative analysis with other indazole derivatives.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 3-position of the indazole ring. This unique structure contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H6I N2O |

| Molecular Weight | 232.04 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cell growth and survival.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 12.5 |

| MCF-7 | 15.0 |

| A549 | 20.0 |

These values indicate that this compound has a potent inhibitory effect on these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Phosphoinositide 3-Kinase (PI3K) Inhibition : It acts as a selective inhibitor of PI3Kδ, a pathway often dysregulated in cancers.

- Enzyme Interaction : The compound may also interact with enzymes involved in inflammatory processes, leading to reduced levels of inflammatory mediators .

Comparative Analysis with Other Indazole Derivatives

This compound can be compared with other indazole derivatives to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1H-Indazole | Lacks iodine and hydroxyl groups | Limited anticancer activity |

| 5-Bromo-1H-indazol-3-ol | Bromine substitution | Moderate anticancer effects |

| This compound | Iodine and hydroxyl groups | High anticancer and anti-inflammatory activity |

The presence of iodine not only enhances the compound's reactivity but also provides potential for radiolabeling applications in imaging studies .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Hep-G2 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in Hep-G2 cells, as evidenced by increased caspase activity .

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers, supporting its therapeutic potential .

Propiedades

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 | |

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141122-62-5 | |

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.